molecular formula C24H22FN3O3S B14099796 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B14099796
M. Wt: 451.5 g/mol
InChI Key: AOBQEVZTQQGISY-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thieno derivative and a suitable amine.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the thienopyrimidine intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The fluorobenzyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Fluorobenzyl)-2,3-dioxo-1-piperazinyl]butanoic acid
  • 2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of a thienopyrimidine core and a fluorobenzyl group. This combination enhances its biological activity and specificity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-15(2)18-5-3-4-6-19(18)26-21(29)14-27-20-11-12-32-22(20)23(30)28(24(27)31)13-16-7-9-17(25)10-8-16/h3-12,15H,13-14H2,1-2H3,(H,26,29)

InChI Key

AOBQEVZTQQGISY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

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